Alanine, N-(4-hydroxybenzoyl)-2-methyl-

Description

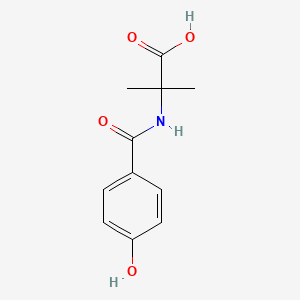

Alanine, N-(4-hydroxybenzoyl)-2-methyl- is a substituted alanine derivative featuring a 4-hydroxybenzoyl group attached to the nitrogen atom of 2-methylalanine. The 4-hydroxybenzoyl moiety introduces hydrogen-bonding capacity and polarity, distinguishing it from derivatives with non-polar or electron-withdrawing substituents (e.g., methyl, nitro).

Properties

CAS No. |

841303-77-3 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

2-[(4-hydroxybenzoyl)amino]-2-methylpropanoic acid |

InChI |

InChI=1S/C11H13NO4/c1-11(2,10(15)16)12-9(14)7-3-5-8(13)6-4-7/h3-6,13H,1-2H3,(H,12,14)(H,15,16) |

InChI Key |

UJZQBOMSGKCXRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-(4-hydroxybenzoyl)-2-methyl- typically involves the acylation of alanine with 4-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Reaction Time: 2-4 hours

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: Alanine, N-(4-hydroxybenzoyl)-2-methyl- can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones.

Reduction: The compound can be reduced to form the corresponding hydroxybenzyl derivative.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various ether or ester derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinones

Reduction: Hydroxybenzyl derivatives

Substitution: Ether or ester derivatives

Scientific Research Applications

Alanine, N-(4-hydroxybenzoyl)-2-methyl- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Alanine, N-(4-hydroxybenzoyl)-2-methyl- involves its interaction with specific molecular targets such as enzymes and receptors. The 4-hydroxybenzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares key properties of Alanine, N-(4-hydroxybenzoyl)-2-methyl- with similar compounds, based on substituent variations and available

Key Observations:

Substituent Effects on Polarity: The 4-hydroxy group in the target compound increases polarity compared to 4-methyl or 4-ethyl derivatives, enhancing water solubility and hydrogen-bonding interactions. This contrasts with the lipophilic 4-ethylbenzoyl analog, which exhibits higher XLogP3 (~2.5) .

Spectroscopic Differences :

- NMR spectra of benzoyl-substituted alanines (e.g., ) show distinct shifts for ester, amide, and aromatic protons. For example, ester carbonyl signals in 4-methyl derivatives appear at ~3.54 ppm, while hydroxy groups in the target compound would likely deshield nearby protons, shifting signals upfield .

Synthetic Considerations :

- Hydrolysis and condensation reactions (e.g., ) are common in synthesizing benzoyl-alanine derivatives. The 4-hydroxy group may require protection (e.g., acetylation) during synthesis to prevent side reactions, unlike inert substituents like methyl or ethyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.